molecular formula C20H12ClN B14035586 6-Chloro-7H-dibenzo[c,g]carbazole

6-Chloro-7H-dibenzo[c,g]carbazole

Cat. No.: B14035586
M. Wt: 301.8 g/mol
InChI Key: URKXCXJUXQOFCE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Chloro-7H-dibenzo[c,g]carbazole typically involves the chlorination of 7H-dibenzo[c,g]carbazole. The reaction conditions for this process often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an appropriate solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-Chloro-7H-dibenzo[c,g]carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbazole derivatives.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

6-Chloro-7H-dibenzo[c,g]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-7H-dibenzo[c,g]carbazole involves its interaction with cytochrome P450 enzymes, particularly CYP1A1 . This interaction leads to the metabolic activation of the compound, resulting in the formation of reactive intermediates that can bind to DNA and other cellular macromolecules. The primary site of metabolism is the C5 position, where electrophilic addition-rearrangement reactions occur . These reactions can lead to the formation of DNA adducts, which are associated with carcinogenicity.

Comparison with Similar Compounds

6-Chloro-7H-dibenzo[c,g]carbazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological systems.

Properties

Molecular Formula

C20H12ClN

Molecular Weight

301.8 g/mol

IUPAC Name

10-chloro-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene

InChI

InChI=1S/C20H12ClN/c21-16-11-13-6-2-4-8-15(13)19-18-14-7-3-1-5-12(14)9-10-17(18)22-20(16)19/h1-11,22H

InChI Key

URKXCXJUXQOFCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C(=CC5=CC=CC=C54)Cl

Origin of Product

United States

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